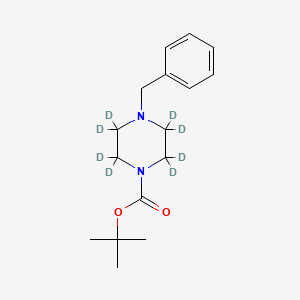

tert-Butyl 4-benzylpiperazine-1-carboxylate-d8

説明

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester is a deuterated analog of the parent compound 4-benzylpiperazine-1-carboxylic acid tert-butyl ester, where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical applications, particularly in mass spectrometry (MS)-based studies, by providing distinct isotopic signatures for precise quantification and tracking . The tert-butyl ester group confers stability and modulates lipophilicity, while the benzylpiperazine scaffold is common in medicinal chemistry for its versatility in drug design .

特性

IUPAC Name |

tert-butyl 4-benzyl-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHSMUYEAWMYLM-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-Benzylpiperazine.

Deuteration: The hydrogen atoms in the piperazine ring are replaced with deuterium atoms to obtain 4-Benzylpiperazine-d8.

Carboxylation: The deuterated piperazine is then reacted with a carboxylating agent to introduce the carboxylic acid group.

Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group back to the carboxylic acid.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products

Oxidation: N-oxides of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester.

Reduction: 4-Benzylpiperazine-1-carboxylic Acid-d8.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

4-Benzylpiperazine-1-carboxylic acid-d8 tert-butyl ester serves as a crucial intermediate in the synthesis of oxazolidinone antibiotics. These compounds are known for their efficacy against gram-positive bacteria, including strains resistant to other antibiotics. The mechanism involves inhibiting protein synthesis at an early stage, making them valuable in treating infections caused by resistant pathogens .

Case Study: Oxazolidinone Antibiotics

- Compound : 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester

- Application : Intermediate for synthesizing oxazolidinone antibiotics.

- Result : Demonstrated effectiveness against resistant bacterial strains.

Proteomics Research

In proteomics, stable isotope-labeled compounds like 4-benzylpiperazine-1-carboxylic acid-d8 tert-butyl ester are utilized for quantitative analysis. The incorporation of deuterium allows researchers to track metabolic pathways and protein interactions with high precision through mass spectrometry techniques .

Case Study: Metabolic Tracking

- Application : Used as a tracer in metabolic studies.

- Method : Mass spectrometry to analyze protein interactions.

- Outcome : Enhanced understanding of metabolic pathways involving benzylpiperazine derivatives.

Drug Development

The compound's role extends into drug formulation where it aids in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). Research indicates that incorporating such esters can improve the pharmacokinetic profiles of drugs, thus facilitating better therapeutic outcomes .

Data Table: Summary of Key Applications

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for oxazolidinone antibiotics | Effective against resistant gram-positive bacteria |

| Proteomics Research | Stable isotope tracer | Improved tracking of metabolic pathways |

| Drug Development | Enhancer for solubility and bioavailability | Better pharmacokinetic profiles for APIs |

作用機序

The mechanism of action of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The deuterium atoms enhance the stability of the compound, making it a valuable tool in mechanistic studies .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester with key analogs, highlighting structural variations and functional differences:

Structural and Functional Insights

- Deuterated vs. Non-Deuterated Analogs: The deuterated compound exhibits nearly identical chemical reactivity to its non-deuterated counterpart but offers distinct advantages in analytical workflows. For example, in LC-MS/MS, the -d8 label minimizes interference from endogenous compounds, enabling accurate quantification in complex biological matrices .

- Substituent Effects: The 4-aminobenzyl derivative (CAS 304897-49-2) introduces a primary amine, increasing polarity and enabling conjugation reactions in peptide synthesis . The 2-methylbenzyl analog (synthesized in ) demonstrates how alkylation of the benzyl ring influences lipophilicity and metabolic stability .

生物活性

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester is a derivative of benzylpiperazine, which has garnered attention due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound belongs to a larger class of piperazine derivatives, which are known for their diverse pharmacological profiles, including stimulant effects and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 1216387-74-4

- Molecular Weight : 264.34 g/mol

The compound features a piperazine ring substituted with a benzyl group and a tert-butyl ester functional group. The deuterated form (d8) indicates that it contains eight deuterium atoms, which can be useful in metabolic studies and tracing experiments.

Central Nervous System Effects

4-Benzylpiperazine (BZP) and its derivatives have been studied for their central nervous system (CNS) stimulant properties. BZP exhibits approximately 10% of the potency of d-amphetamine, influencing neurotransmitter systems primarily through the release and reuptake inhibition of dopamine, serotonin, and norepinephrine . This mechanism suggests potential applications in treating conditions like depression or ADHD, although further research is necessary to establish safety and efficacy.

Antimicrobial Properties

Research indicates that piperazine derivatives, including 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester, may exhibit antimicrobial activity. Specifically, oxazolidinone derivatives have shown effectiveness against Gram-positive bacteria by inhibiting protein synthesis at an early stage . These compounds could potentially serve as alternatives to traditional antibiotics, particularly against resistant strains.

Study on CNS Stimulation

A clinical study involving human volunteers demonstrated that BZP administration led to increased heart rate, blood pressure, and pupillary dilation. Doses ranging from 50–150 mg were administered, with peak plasma concentrations observed around 600 ng/ml after approximately 6.5 hours . This study highlights the stimulant effects of BZP derivatives and their potential implications for use in clinical settings.

Antimicrobial Efficacy

In vitro studies have shown that certain piperazine-based compounds can effectively combat various bacterial strains. For instance, oxazolidinone derivatives have been documented to inhibit the growth of resistant pathogens by targeting ribosomal initiation complexes . The structural features of these compounds play a critical role in their biological activity, emphasizing the importance of chemical modifications in enhancing efficacy.

Data Tables

| Property | Value |

|---|---|

| Chemical Name | 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester |

| CAS Number | 1216387-74-4 |

| Molecular Weight | 264.34 g/mol |

| Potential Uses | CNS stimulant; Antimicrobial |

| Mechanism of Action | Neurotransmitter modulation; Protein synthesis inhibition |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, RT, 12 hr | 85–90 | |

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 60°C, 6 hr | 75–80 | |

| Deuteration | D₂O/CD₃CN, KOD, 20°C, 24 hr | 90–95 |

Advanced: How does deuteration at eight positions affect metabolic stability compared to the non-deuterated analog?

Methodological Answer:

Deuteration slows metabolic degradation via the kinetic isotope effect (KIE) , particularly in cytochrome P450-mediated oxidation. To quantify stability:

- In Vitro Assays : Incubate both deuterated and non-deuterated compounds with liver microsomes. Monitor metabolite formation using LC-MS/MS.

- Data Analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint). Expect a 2–3 fold increase in t₁/₂ for the d8 compound due to reduced C-H bond cleavage rates .

Basic: What analytical techniques validate structural integrity and isotopic enrichment?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR detects residual proton signals in deuterated positions (e.g., absence of peaks at δ 3.5–4.0 ppm for CH₂ groups). ¹³C NMR confirms tert-butyl and carbonyl integrity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the +8 Da mass shift. Isotopic purity >98% is achievable with optimized deuteration .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures chemical purity (>95%) .

Advanced: How do steric effects from the tert-butyl group and deuterium substitution influence cross-coupling reactivity?

Methodological Answer:

- Steric Hindrance : The tert-butyl group may reduce reaction rates in Suzuki-Miyaura couplings by impeding transmetalation. Mitigate this by using bulky phosphine ligands (e.g., SPhos) .

- Deuterium Effects : KIE may slow oxidative addition in palladium-catalyzed reactions. Compare kinetic data (e.g., kH/kD) for deuterated vs. non-deuterated substrates .

Basic: What storage conditions prevent hydrolysis of the tert-butyl ester?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., acetonitrile or DMF).

- Stability Monitoring : Regularly check via ¹H NMR for tert-butyl signal (δ 1.4 ppm). Hydrolysis under acidic or humid conditions generates carboxylic acid byproducts .

Advanced: How to resolve NMR discrepancies caused by deuterium-induced shifts?

Methodological Answer:

- 2D NMR : Use HSQC or HMBC to correlate deuterated carbons with adjacent protons, resolving ambiguous signals.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for deuterated positions, aiding assignment .

- Control Experiments : Compare spectra with non-deuterated analogs to identify isotope-specific shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。